REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[CH:4]=[C:3]1[C:10]([OH:12])=[O:11].[H][H].[C:15](=O)([O-])[O-:16].[Na+].[Na+]>[Pd]>[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][CH:15]=[O:16])[CH:4]=[C:3]1[C:10]([OH:12])=[O:11] |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the resulting two layers are stirred for additional 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration
|
Type
|
ADDITION
|
Details
|
the resulting yellow solution, containing the aminoacid (VI)
|
Type
|
ADDITION
|
Details
|
is slowly added to a freshly prepared benzene solution of N-formylimidazole with vigorous stirring
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
FILTRATION
|
Details
|
The precipitated acid (V) is filtered off
|
Type
|
WASH
|
Details
|
washed with small portions of ice-cold water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC(=C1)NC=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |